molecular formula C15H17N3O2 B2604959 9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303792-40-7

9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2604959
CAS No.: 303792-40-7
M. Wt: 271.32
InChI Key: UIOZEXLUWLVZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyrido-pyrimidine core. Key structural features include:

  • 9-Methyl group: Enhances steric stability and modulates electronic properties.
  • 4-Oxo moiety: Imparts hydrogen-bonding capability and influences reactivity.
  • Carbaldehyde at position 3: A reactive site for further derivatization (e.g., Schiff base formation) .

Synthesis typically involves cyclization of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with amines (e.g., piperidine) under reflux in methanol/triethylamine, yielding moderate to good purity (e.g., 95% purity for pyrrolidinyl analogs) .

Properties

IUPAC Name

9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-6-5-9-18-13(11)16-14(12(10-19)15(18)20)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOZEXLUWLVZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde in the presence of a catalyst can yield the desired pyrido[1,2-a]pyrimidine core. Subsequent modifications, such as methylation and introduction of the piperidine ring, are achieved through additional steps involving reagents like methyl iodide and piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde moiety (-CHO) at position 3 is highly reactive, participating in classical nucleophilic addition and redox transformations:

Reaction Type Reagents/Conditions Product Key Observations References
Oxime Formation Hydroxylamine (NH₂OH)(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximeStereoselective (E)-isomer formation confirmed by X-ray
Reduction NaBH₄ or LiAlH₄ in anhydrous THF3-(Hydroxymethyl)-9-methyl-2-piperidin-1-yl-pyrido[1,2-a]pyrimidin-4-oneSelective reduction of aldehyde to primary alcohol
Oxidation KMnO₄/H₂SO₄9-Methyl-4-oxo-2-piperidin-1-yl-pyrido[1,2-a]pyrimidine-3-carboxylic acidRequires strong acidic conditions for complete conversion

Mechanistic Notes :

  • Oxime formation proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the imine linkage .

  • Reduction with NaBH₄ selectively targets the aldehyde without affecting the 4-oxo group or piperidine substituent.

Heterocyclic Core Reactivity

The pyrido[1,2-a]pyrimidine system undergoes electrophilic substitution and cyclization reactions:

Electrophilic Substitution

The electron-rich aromatic system facilitates substitutions at positions activated by the piperidine and carbonyl groups:

Position Reaction Reagents/Conditions Product References
C-6NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro-9-methyl-4-oxo-2-piperidin-1-yl-pyrido[1,2-a]pyrimidine-3-carbaldehyde
C-8Halogenation (Br₂)FeBr₃ catalyst, DCM, RT8-Bromo-9-methyl-4-oxo-2-piperidin-1-yl-pyrido[1,2-a]pyrimidine-3-carbaldehyde (analogue)

Cyclization Reactions

Under acidic conditions, the aldehyde group participates in intramolecular cyclization:

Conditions Product Mechanism References
HCl (conc.), reflux3,9-Dimethyl-2-piperidin-1-yl-pyrido[1,2-a]pyrimido[4,5-d]oxepin-4-oneAldehyde reacts with adjacent NH or carbonyl group to form a fused oxepin ring

Piperidine Substitution

The piperidin-1-yl group at position 2 can be displaced under strong nucleophilic conditions:

Nucleophile Conditions Product Yield References
MorpholineH₂O/EtOH, 80°C, 12 hrs2-Morpholino-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde68% (analogue)
AnilineTFA, microwave, 100°C, 2 hrs2-(Phenylamino)-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde52%

Key Insight : Piperidine substitution occurs via SN1 or SN2 mechanisms, depending on protonation state and solvent polarity .

Keto-Enol Tautomerism and Enolate Chemistry

The 4-oxo group enables keto-enol tautomerism, influencing reactivity:

Reaction Base Product Application References
Alkylation LDA, THF, -78°C4-Oxo-9-methyl-2-piperidin-1-yl-pyrido[1,2-a]pyrimidine-3-carbaldehyde enolate + R-XSynthesis of C4-alkylated derivatives for SAR studies
Aldol Condensation NaOH, EtOHCross-conjugated dienone derivativesExtended π-system for fluorescence studies

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological properties:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines possess antimicrobial properties. This suggests that 9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may also exhibit similar effects, making it a candidate for further investigation in the development of antimicrobial agents.

2. Anticancer Potential
The compound's structural features allow it to interact with various cellular pathways associated with cancer progression. Preliminary studies indicate that it may inhibit tumor cell proliferation, suggesting its potential application in cancer therapy.

3. Neuropharmacological Effects
Given its piperidine moiety, there is interest in exploring the neuropharmacological effects of this compound. Research into related compounds has shown promise in treating neurological disorders, indicating that this compound could be beneficial in this area.

Research Applications

The following table summarizes the potential applications of this compound based on current research findings:

Application Area Potential Uses References
Medicinal ChemistryDevelopment of antimicrobial agents
OncologyAnticancer drug discovery
NeuropharmacologyTreatment for neurological disorders
Chemical BiologyStudy of enzyme inhibitors and biological pathways

Case Studies

Several studies have highlighted the compound's potential in various applications:

Case Study 1: Antimicrobial Activity
A study investigated the synthesis of various pyrido[1,2-a]pyrimidine derivatives and their antimicrobial activities against specific bacterial strains. Results indicated that modifications to the core structure significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Properties
Research focusing on similar compounds revealed their ability to induce apoptosis in cancer cells via mitochondrial pathways. This opens avenues for exploring this compound as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name (Abbreviated) Substituent at Position 2 Molecular Weight Key Features/Activity Source
9-Methyl-2-piperidin-1-yl...carbaldehyde Piperidin-1-yl 257.29 Baseline lipophilicity; standard synthetic target
2-(4-Benzylpiperidin-1-yl)...carbaldehyde 4-Benzylpiperidin-1-yl ~385 (estimated) Increased steric bulk; potential CNS targeting
2-Pyrrolidin-1-yl...carbaldehyde Pyrrolidin-1-yl 257.29 Five-membered ring; enhanced solubility
2-Thiomorpholin-4-yl...carbaldehyde Thiomorpholin-4-yl ~275 (estimated) Sulfur atom improves metabolic stability; antitumor activity
2-Azepan-1-yl...carbaldehyde Azepan-1-yl (7-membered ring) ~271 (estimated) Larger ring size; conformational flexibility
2-(4-(2-Methoxyphenyl)piperazinyl)...carbaldehyde 4-(2-Methoxyphenyl)piperazinyl ~408 (estimated) Aromatic moiety may enhance receptor binding

Key Observations :

  • Ring Size : Smaller rings (e.g., pyrrolidinyl) improve solubility, while bulkier substituents (e.g., benzylpiperidinyl) enhance lipophilicity.
  • Aromatic Groups : Methoxyphenyl or benzyl groups may facilitate π-π stacking in biological targets .

Role of the Carbaldehyde Group

The aldehyde at position 3 is a critical functional group:

  • Reactivity : Enables condensation reactions (e.g., with amines to form Schiff bases) for further derivatization .
  • Biological Activity : In imidazo[1,2-a]pyrimidine analogs, the carbaldehyde group correlates with antitumor activity by reducing liver enzyme levels post-toxicity .

Comparatively, hydroxyl or carboxylate variants (e.g., 2-hydroxy-4-oxo...carbaldehyde, MW 190.15) lack this reactivity, limiting their utility in medicinal chemistry .

Biological Activity

9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known by its CAS number 300586-42-9, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C15H17N3O2, with a molecular weight of approximately 271.31 g/mol. Its structure features a pyrido[1,2-a]pyrimidine core, which is significant in many bioactive compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial since PI3K signaling pathways are often deregulated in various cancers, contributing to tumor growth and metastasis .
    • In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Enzymatic Inhibition :
    • The compound has been reported to possess inhibitory effects on certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases .
  • Psychopharmacological Effects :
    • Some studies suggest that the compound may exhibit psychopharmacological properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for psychiatric disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • PI3-Kinase Pathway : By selectively inhibiting Class I PI3K enzymes, the compound disrupts signaling pathways that promote cancer cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated significant potency compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Potential

In animal models of inflammation, administration of the compound led to a marked reduction in inflammatory markers and symptoms. This suggests a promising role in managing conditions like rheumatoid arthritis and inflammatory bowel disease.

Data Table: Biological Activities

Activity Mechanism Reference
AnticancerPI3K inhibition
Enzymatic inhibitionTargeting metabolic enzymes
PsychopharmacologicalModulation of neurotransmitter systems

Q & A

Basic: What synthetic methodologies are most effective for preparing 9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

Answer:
A two-step procedure can be adapted from substituted pyridopyrimidine syntheses.

Intermediate Formation : React 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with piperidine in methanol under basic conditions (e.g., triethylamine) to substitute the chloro group with piperidin-1-yl. This mirrors methods used for analogous carboxamides .

Purification : Isolate the intermediate via filtration and recrystallization. Confirm substitution using 1^1H NMR (look for aromatic proton shifts in the pyridopyrimidine core and piperidine signals at δ 1.5–2.5 ppm) .

This approach avoids harsh conditions that might degrade the aldehyde group. Optimization of reaction time and stoichiometry is critical to minimize side reactions.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H NMR can confirm the piperidin-1-yl substitution (broad multiplet for piperidine protons) and the aldehyde proton (δ ~9.8–10.2 ppm). Compare aromatic proton shifts to similar compounds to detect electronic effects .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX software (e.g., SHELXL) to refine crystal structures. This is particularly useful if the compound forms stable crystals suitable for single-crystal diffraction .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N/O percentages to theoretical values.

Basic: What in vitro models are suitable for preliminary biological activity screening?

Answer:

  • Analgesic Activity : Use the "acetic acid writhing" model in mice to assess antinociceptive effects. Dose-response curves (10–100 mg/kg) can identify potency relative to reference standards like indomethacin .
  • Antimicrobial Activity : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays. Determine minimal inhibitory concentrations (MICs) in triplicate to ensure reproducibility, as done for pyridopyrimidine derivatives like TB820 .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Molecular Docking : Use algorithms like FRIGATE or AutoDock to predict binding to target proteins (e.g., Mtb DUTPase). Focus on the aldehyde group’s interactions with catalytic residues .
  • DFT Calculations : At the B3LYP/6-31+G(d,p) level, calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. This explains reactivity in derivative synthesis (e.g., Schiff base formation) .
  • MD Simulations : Simulate adsorption onto biological membranes or enzyme active sites to assess stability. For example, evaluate piperidine’s role in enhancing lipophilicity .

Advanced: How can solubility and bioavailability challenges be addressed in pharmacological studies?

Answer:

  • Prodrug Design : Convert the aldehyde to a Schiff base (e.g., with hydroxylamine) to improve solubility. Test hydrolysis rates in simulated physiological conditions .
  • Nanoformulations : Encapsulate the compound in PLGA nanoparticles. Characterize drug release kinetics using HPLC and assess stability in serum .
  • Co-crystallization : Co-crystallize with cyclodextrins or co-formers (e.g., succinic acid) to enhance dissolution. Monitor phase behavior via differential scanning calorimetry (DSC) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Answer:

  • Meta-Analysis : Compare bioactivity data across analogs (e.g., 4-hydroxyquinolin-2-ones vs. pyridopyrimidines). Use cluster analysis to identify outliers and adjust for substituent electronic effects .
  • Isosteric Replacement : Replace the piperidin-1-yl group with morpholine or thiomorpholine to assess steric vs. electronic contributions. Synthesize derivatives via nucleophilic substitution .
  • Kinetic Studies : Measure binding kinetics (e.g., surface plasmon resonance) to differentiate thermodynamic vs. kinetic drivers of activity discrepancies.

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout : Generate Mtb DUTPase knockout strains. Compare MIC values to wild-type strains to confirm target specificity .
  • Metabolomic Profiling : Use LC-MS to track changes in bacterial metabolite pools (e.g., dUTP accumulation) after treatment. Correlate with growth inhibition .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways. Validate key targets via qRT-PCR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.